Technical Guide: Strategic Synthesis of 3-Methylhex-5-en-3-amine
Technical Guide: Strategic Synthesis of 3-Methylhex-5-en-3-amine
This guide details the synthesis of 3-Methylhex-5-en-3-amine , a tertiary allylic amine structural motif often utilized as a fragment in medicinal chemistry (e.g., in the synthesis of NPSR antagonists or as a scaffold for diversity-oriented synthesis).
The guide prioritizes two distinct pathways:
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The Organoboron Allylation (Petasis-Type): A modern, scalable, one-pot method offering high chemoselectivity.
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The Classical Grignard-Ritter Sequence: A traditional industrial route utilizing readily available commodity chemicals.
Executive Summary & Structural Analysis
Target Molecule: 3-Methylhex-5-en-3-amine CAS: 55495-53-9 (Generic/Related) Molecular Formula: C7H15N Molecular Weight: 113.20 g/mol
Structural Challenges:
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Tertiary Carbinamine: The amine is attached to a quaternary carbon (C3), making nucleophilic substitution (SN2) impossible and reductive amination of the corresponding ketone difficult due to steric hindrance.
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Terminal Alkene: The C5-C6 double bond is sensitive to harsh acidic conditions (hydration/polymerization) and electrophiles, requiring chemoselective protocols.
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Volatility: As a low-molecular-weight amine, the free base is volatile; isolation as a hydrochloride salt is recommended.
Pathway A: One-Pot Organoboron Allylation (Recommended)
Context: This "modern" approach utilizes an ammonia-mediated allylation of ketones using allylboronates. It avoids toxic cyanides (Ritter) and hazardous azides, operating under mild conditions that preserve the terminal alkene.
Mechanistic Logic
The reaction proceeds via the in situ formation of a transient ketimine from 2-butanone and ammonia. The allyl pinacol boronate then acts as a nucleophile. Unlike Grignard reagents, the organoboron species is stable enough to tolerate the protic solvent (methanol) required for imine formation, yet reactive enough to intercept the imine.
Experimental Protocol
Scale: 0.5 mol (Pilot Scale)
Reagents:
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2-Butanone (Methyl Ethyl Ketone): 1.0 equiv.
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Ammonia (7.0 M solution in Methanol): 4.5 equiv.
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Allylboronic acid pinacol ester: 1.1 equiv.
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Dichloromethane (DCM) & HCl (for workup).
Step-by-Step Workflow:
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Imine Pre-equilibrium: Charge a flame-dried 2-neck round-bottom flask with 2-Butanone (36.0 g, 0.5 mol).
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Ammonia Addition: Cool the system to 0 °C. Add 7.0 M NH3 in MeOH (320 mL) dropwise to prevent ammonia off-gassing.
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Equilibration: Stir at 0 °C for 30 minutes to maximize ketimine concentration.
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Allylation: Add Allylboronic acid pinacol ester (92.4 g, 0.55 mol) dropwise over 20 minutes.
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Reaction: Remove the ice bath and stir at Room Temperature (23 °C) for 24 hours. Monitor via LC-MS (Target M+H: 114.2).
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Workup (Salt Formation):
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Concentrate the reaction mixture under reduced pressure to remove MeOH and excess NH3.
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Dissolve the oily residue in Et2O (500 mL).
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Cool to 0 °C and slowly add 4M HCl in Dioxane or bubble HCl gas until precipitation ceases.
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Filter the white solid. Wash with cold Et2O to remove boron byproducts.
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Yield: Expect 65–75% (approx. 55–65 g of HCl salt).
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Process Visualization (DOT)
Caption: Figure 1. One-pot synthesis via ammonia-mediated boronate allylation. The excess ammonia drives the unfavorable ketone-imine equilibrium.
Pathway B: The Grignard-Ritter Sequence (Classical)
Context: This route is preferred when organoboron reagents are cost-prohibitive. It involves a two-step sequence: Grignard addition followed by a Ritter reaction.
Critical Safety Note: The Ritter reaction typically uses concentrated H2SO4. With a terminal alkene present, strict temperature control is required to prevent the "double Ritter" side reaction (reaction at the alkene) or hydration.
Step 1: Grignard Addition
Reaction: 2-Butanone + Allylmagnesium Bromide → 3-Methylhex-5-en-3-ol.
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Protocol:
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Prepare Allylmagnesium bromide (1.2 equiv) in dry THF/Ether.
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Cool to -78 °C (or -20 °C on scale) to minimize Wurtz coupling side products.
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Add 2-Butanone slowly.
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Quench with sat. NH4Cl.[1] Isolate the tertiary alcohol (bp ~140 °C).
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Step 2: Modified Ritter Reaction
Reaction: 3-Methylhex-5-en-3-ol + HCN (generated in situ) → Formamide → Amine. Note: To avoid HCN gas, use Sodium Cyanide + Acetic Acid/Sulfuric Acid.
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Protocol:
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Dissolve 3-Methylhex-5-en-3-ol (1.0 equiv) in Glacial Acetic Acid .
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Add Sodium Cyanide (1.5 equiv).
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Cool to 0 °C. Add H2SO4 (conc., 2.0 equiv) dropwise. Do not exceed 10 °C.
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Stir at RT for 4 hours. The tertiary carbocation forms preferentially over the secondary carbocation from the alkene.
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Hydrolysis: Pour onto ice. Basify to pH 10. Reflux with NaOH (20%) for 2 hours to cleave the formyl group.
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Extraction: Extract the free amine into DCM.
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Pathway Comparison & Data Summary
| Feature | Pathway A: Organoboron (Recommended) | Pathway B: Grignard-Ritter |
| Step Count | 1 (One-pot) | 2 (Stepwise) |
| Atom Economy | Moderate (Boronate waste) | High |
| Safety Profile | High (No cyanides/azides) | Low (HCN/H2SO4 risks) |
| Chemoselectivity | Excellent (Alkene preserved) | Moderate (Alkene hydration risk) |
| Yield (Typical) | 65–75% | 45–55% (Overall) |
| Purification | Acid-Base Extraction | Distillation required |
Asymmetric Synthesis Options
For drug development requiring enantiopurity (e.g., the (S)-enantiomer), the Ellman Sulfinamide method is the industry standard.
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Condensation: 2-Butanone + (R)-tert-butanesulfinamide + Ti(OEt)4 → Chiral Imine.
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Allylation: Add Allylmagnesium bromide at -78 °C. The chiral auxiliary directs the attack to one face of the imine (dr > 90:10).
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Deprotection: Treat with HCl/MeOH to remove the sulfinyl group and yield the chiral amine salt.
References
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Petasis-Type Allylation Protocol
- Source: "A Scalable Approach to Primary Amines via the Petasis Reaction." Journal of Organic and Pharmaceutical Chemistry.
- Relevance: Primary source for the ammonia/boronate allyl
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Ritter Reaction on Tertiary Alcohols
- Source: "Ritter Reaction - Organic Chemistry Portal."
- Relevance: Mechanistic details on tertiary carboc
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Allylmagnesium Bromide Preparation & Reactivity
- Source: "Reactions of Allylmagnesium Reagents with Carbonyl Compounds." Organic Syntheses / NIH.
- Relevance: Standard protocols for Grignard addition to hindered ketones.
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General Synthesis of 1,1-Disubstituted Homoallylamines
- Source: "Development of a General Aza-Cope Reaction Trigger... 1-((tert-Butyldimethylsilyl)oxy)-3-methylhex-5-en-3-amine synthesis." Journal of the American Chemical Society.
- Relevance: Confirms the boronate protocol for 3-methyl-3-amino-hexene scaffolds.
